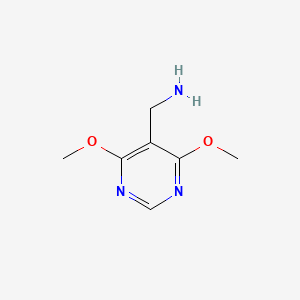

4,6-Dimethoxypyrimidin-5-methylamine

Descripción general

Descripción

4,6-Dimethoxypyrimidin-5-methylamine is an organic compound with the molecular formula C7H11N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxypyrimidin-5-methylamine typically involves multiple steps. This is followed by a condensation reaction involving a deacidification agent and cyanamide . The next step is a cyclization reaction using a Lewis acid protecting agent and dry hydrogen chloride gas . Finally, a methoxylation reaction is carried out by adding methanol and sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound often aim to optimize yield and reduce environmental impact. One such method involves the use of dimethyl carbonate as a methylating agent instead of conventional toxic reagents . This approach not only improves the conversion and selectivity but also minimizes the generation of hazardous waste.

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dimethoxypyrimidin-5-methylamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, phase transfer catalysts, and dimethyl carbonate . Reaction conditions often involve elevated temperatures and specific catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of dimethyl carbonate in the presence of potassium carbonate and a phase transfer catalyst can yield high selectivity towards the desired methoxylated product .

Aplicaciones Científicas De Investigación

4,6-Dimethoxypyrimidin-5-methylamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of pesticides and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4,6-Dimethoxypyrimidin-5-methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparación Con Compuestos Similares

Similar Compounds

(4,6-Dimethoxypyrimidin-5-yl)methylamine: This compound is structurally similar but differs in the presence of a methyl group instead of a methanamine group.

2-Amino-4,6-dimethoxypyrimidine: Another similar compound used in the synthesis of pesticides.

Uniqueness

4,6-Dimethoxypyrimidin-5-methylamine is unique due to its specific functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its versatility in various applications, from organic synthesis to industrial production, sets it apart from other similar compounds.

Actividad Biológica

4,6-Dimethoxypyrimidin-5-methylamine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Formula:

- Molecular Formula: C7H11N3O2

- CAS Number: 1118786-90-5

The compound features two methoxy groups at the 4 and 6 positions and a methylamine group at the 5 position of the pyrimidine ring. This unique arrangement influences its reactivity and biological interactions.

Synthesis Methods:

The synthesis of this compound typically involves:

- Condensation Reactions: Utilizing cyanamide and various deacidification agents.

- Methylation: Employing dimethyl carbonate as a methylating agent to improve yield and reduce toxicity in comparison to traditional methods.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as both a nucleophile and electrophile depending on the conditions, leading to the formation of covalent bonds with target molecules. This interaction can alter the structure and function of biomolecules, influencing various biological pathways.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Notably:

- Inhibition of COX Enzymes: The compound has shown significant inhibition of cyclooxygenase-2 (COX-2), which is crucial for the inflammatory response. The IC50 values reported for related compounds in this class indicate potent anti-inflammatory activity comparable to established drugs like celecoxib .

Antibacterial Activity

Research has indicated that this compound exhibits antibacterial properties against various strains, including Streptococcus mutans. The compound's ability to disrupt bacterial biofilms suggests potential applications in treating infections associated with dental caries .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 4,6-Dimethoxypyrimidin-5-methylamine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions using precursors like 4,6-dichloropyrimidine derivatives. Characterization requires a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine functionality.

- HPLC (≥95% purity validation) to assess impurities from incomplete substitution or byproducts .

- Recrystallization (e.g., from acetonitrile) to obtain pure crystalline forms for structural studies .

Q. What safety protocols are critical for handling and storing this compound?

- Methodological Answer :

- Handling : Use fume hoods to avoid dust/aerosol inhalation. Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation .

- Storage : Keep in airtight containers under cool (≤25°C), dark conditions to prevent photodegradation. Separate from oxidizing agents (e.g., peroxides) to avoid incompatibility reactions .

Advanced Research Questions

Q. How can the molecular geometry and intermolecular interactions of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) is ideal. Key parameters include:

- R-factor (<0.05) and data-to-parameter ratio (>15:1) to validate structural precision.

- Planarity analysis : Deviation metrics (e.g., r.m.s. <0.02 Å) for the pyrimidine ring and substituents.

- Intermolecular interactions : Short Cl···N or O···H contacts (e.g., 3.0–3.1 Å) stabilize crystal packing .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Systematic validation : Replicate experiments under controlled conditions (solvent purity, temperature).

- Accelerated aging studies : Expose samples to stress conditions (e.g., heat, light) and monitor degradation via LC-MS or TGA.

- Cross-reference analogs : Compare with structurally similar compounds (e.g., 4,6-dichloro-5-methoxypyrimidine) to identify trends in substituent effects .

Q. What experimental design strategies optimize reaction conditions for derivatizing this compound?

- Methodological Answer : Use factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity):

- Two-level factorial design : Screen 4–6 factors (e.g., 2⁴ design) to identify critical parameters.

- Response surface methodology (RSM) : Refine optimal conditions for yield or selectivity .

Q. How does the methoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic effects : Methoxy groups are electron-donating, reducing electrophilicity at the pyrimidine ring’s C-2 and C-4 positions.

- Kinetic studies : Monitor reaction rates under varying nucleophile concentrations (e.g., amines, thiols) to quantify substituent effects.

- DFT calculations : Compare activation energies for substituted vs. unsubstituted analogs to model electronic contributions .

Q. Methodological Tables

Table 1 : Key Analytical Parameters for Structural Confirmation

Table 2 : Stability Testing Protocol

| Condition | Duration | Analytical Method | Degradation Markers |

|---|---|---|---|

| 40°C (dark) | 4 weeks | LC-MS | Loss of methoxy groups, amine oxidation |

| UV light exposure | 48 hours | TGA/DSC | Mass loss >2% indicates decomposition |

| Humidity (75% RH) | 2 weeks | FT-IR | Broadening of NH₂ peaks |

Propiedades

IUPAC Name |

(4,6-dimethoxypyrimidin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-11-6-5(3-8)7(12-2)10-4-9-6/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSNTMODDYZABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653871 | |

| Record name | 1-(4,6-Dimethoxypyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118786-90-5 | |

| Record name | 1-(4,6-Dimethoxypyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.